Home > Products > Screening Compounds P117759 > 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione
3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione -

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione

Catalog Number: EVT-4817055
CAS Number:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Ketanserin (3-(2-(4-(4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4(1H,3H)-quinazolinedione) is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. [] It has been used as an antihypertensive agent. []

3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)-quinazolinedione monohydrochloride (SGB-1534)

Compound Description: SGB-1534 is an antihypertensive agent that acts as a potent α1-adrenoceptor antagonist. [, , ] It has been shown to lower blood pressure and reduce systemic vascular resistance in animal models. []

Pelanserin

Compound Description: Pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione) is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. []

MA1337 (3-(3-(4-m-chlorophenyl-1-piperazyl)propyl)-2,4(1H,3H)quinazolinedione hydrochloride)

Compound Description: MA1337 is a newly synthesized quinazolinedione derivative that exhibits central nervous system depressant activity. []

3-(2,6-diethylphenyl)-2,4(1H,3H)-quinazolinedione (PAQ-22)

Compound Description: PAQ-22 is a potent, specific, chemically stable, and non-peptide/small-molecule inhibitor of puromycin-sensitive aminopeptidase (PSA). []

Compound Description: These are a series of compounds that were synthesized as potential peripheral vasodilators or antihypertensive agents. [] They were found to have varying degrees of vasodilation and antihypertensive activity.

Compound Description: This is a series of compounds that were developed as thromboxane (TX) synthetase inhibitors and antihypertensive agents. []

3-(Mercaptoalkyl)quinazoline-2,4(1H,3H)-diones

Compound Description: This is a series of compounds synthesized from bis[2,4-dioxol-1,2,3,4-tetra-hydroquinazolin-3-yl)alkyl] disulfanes. [] Some of these compounds showed significant antiviral activity against vaccinia, herpes simplex virus type 1, and influenza A virus. []

Overview

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of medicinal chemistry. The compound's structure includes a quinazoline core with a pyridinylmethyl substituent, which may contribute to its pharmacological properties.

Source

The compound can be synthesized through various chemical methods, as outlined in several research articles and patents. Notably, it has been referenced in studies focusing on its activity as a cannabinoid receptor agonist and as an inhibitor of tyrosine kinases, indicating its relevance in drug development for conditions such as cancer and inflammation .

Classification

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione can be classified under the following categories:

  • Chemical Class: Quinazolines
  • Functional Group: Dione (due to the presence of two carbonyl groups)
  • Biological Activity: Potential cannabinoid receptor agonist and protein kinase inhibitor
Synthesis Analysis

Methods

The synthesis of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione typically involves multi-step chemical reactions. Common methods include:

  • Condensation Reactions: These reactions often involve the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
  • Cyclization Techniques: Cyclization is crucial for forming the quinazoline ring structure. This can involve heating or using catalysts to promote the reaction.
  • Microwave-Assisted Synthesis: Recent advancements have utilized microwave irradiation to enhance reaction rates and yields in synthesizing quinazoline derivatives .

Technical Details

For example, a common synthetic route may include:

  1. Formation of an Intermediate: Start from anthranilic acid and react it with a suitable pyridine derivative.
  2. Cyclization: Utilize heat or a catalyst to induce cyclization to form the quinazoline core.
  3. Functionalization: Introduce the pyridinylmethyl group through nucleophilic substitution or similar methods.
Molecular Structure Analysis

Structure

The molecular formula of 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione is C13H10N2O2C_{13}H_{10}N_{2}O_{2}, indicating that it consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure features:

  • A quinazoline ring system
  • A pyridinylmethyl side chain

Data

The compound's molecular weight is approximately 230.23 g/mol. The structural representation can be visualized using molecular modeling software to analyze spatial configurations and interactions.

Chemical Reactions Analysis

Reactions

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione can participate in various chemical reactions:

  • Nucleophilic Substitution: The pyridinylmethyl group can undergo substitutions leading to new derivatives with varied biological activities.
  • Reduction Reactions: The carbonyl groups may be reduced to alcohols or other functional groups depending on the reagents used.

Technical Details

For instance, employing reducing agents like sodium borohydride could convert the dione into a diol form, potentially altering its biological activity.

Mechanism of Action

Process

The mechanism of action for 3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione primarily involves its interaction with specific receptors or enzymes:

  • Cannabinoid Receptor Activation: It may selectively bind to cannabinoid receptor type 2 (CB2), influencing pathways related to pain and inflammation.
  • Tyrosine Kinase Inhibition: The compound has shown potential in inhibiting various tyrosine kinases involved in cancer progression .

Data

Studies indicate that compounds within this class can modulate signaling pathways by either activating or inhibiting receptor functions based on their structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting points vary based on purity and synthesis method but are generally within a defined range for quinazolines.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Quantitative structure–activity relationship (QSAR) studies have been employed to predict the biological activity based on structural variations .

Applications

Scientific Uses

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione has several potential applications in scientific research:

  • Drug Development: Investigated as a lead compound for developing new therapeutic agents targeting cannabinoid receptors and tyrosine kinases.
  • Cancer Research: Its inhibitory effects on specific kinases make it a candidate for treating neoplastic diseases such as leukemia .
  • Neuroscience Studies: Its role as a cannabinoid receptor agonist positions it for exploration in pain management and neuroprotection studies.
Synthetic Methodologies & Chemical Transformations

Multicomponent Reaction Pathways for Quinazolinedione Core Assembly

Multicomponent reactions (MCRs) provide efficient single-pot strategies for constructing the quinazoline-2,4(1H,3H)-dione scaffold central to 3-(4-pyridinylmethyl) derivatives. The annulation of anthranilic acid esters with N-pyridyl ureas represents a metal-free approach that delivers moderate to excellent yields (51–89%) under optimized conditions. This method involves sequential urea formation followed by thermally induced cyclocondensation, accommodating diverse electron-donating or electron-withdrawing substituents on both reactants. Strong electron-accepting groups on the pyridine ring, however, impede cyclization efficiency [1].

Brazilian research groups have pioneered alternative MCR routes using Biginelli-type condensations, where aldehydes, urea derivatives, and anthranilic acid analogs converge to form dihydroquinazolinones. These protocols align with green chemistry principles by minimizing purification steps and utilizing ethanol or solvent-free conditions. Recent adaptations incorporate ammonium hexafluorophosphate (NH₄PF₆) as a catalyst, enabling quinazolin-4(3H)-one assembly from 2-aminobenzoic acids and organic acids in 86–97% yields [2] [4].

Table 1: Multicomponent Reaction Optimization for Quinazolinedione Synthesis

Starting MaterialsCatalyst/ConditionsYield RangeKey Limitations
Anthranilic ester + N-pyridyl ureaSolvent-free, 120°C63–89%Electron-deficient pyridines reduce yield
Aldehyde + urea + anthranilic acid analogNH₄PF₆, ethanol, reflux86–97%Steric hindrance with ortho-substituted aldehydes
2-Halobenzamide + nitrilePd catalysis70–85%Requires expensive metal catalysts

N-Alkylation Strategies for 4-Pyridinylmethyl Substitution

Selective N-alkylation at the quinazolinedione N3 position introduces the 4-pyridinylmethyl pharmacophore. Classical methods employ Williamson ether synthesis conditions, where quinazoline-2,4-dione deprotonation with K₂CO₃ in anhydrous DMF facilitates nucleophilic attack on 4-(chloromethyl)pyridine. Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity, particularly for sterically hindered pyridinyl halides [10].

Alternative pathways utilize in situ-generated pyridinylmethyl halides. For example, 4-picoline reacts with N-bromosuccinimide (NBS) under radical initiation to yield 4-(bromomethyl)pyridine, which directly alkylates preformed quinazolinedione salts. Microwave irradiation (100–120°C, 30 min) accelerates this step, achieving >90% conversion while suppressing O-alkylation byproducts. Kinetic studies confirm that polar aprotic solvents (DMF, DMSO) favor N- over O-alkylation by stabilizing the anionic intermediate [4] [8].

Table 2: N-Alkylation Methods for 4-Pyridinylmethyl Attachment

Alkylating AgentBase/SolventTemperatureN:O Selectivity
4-(Chloromethyl)pyridineK₂CO₃/DMF25°C, 12 h15:1
4-(Bromomethyl)pyridineCs₂CO₃/DMSO, microwave120°C, 0.5 h>20:1
4-Picoline + NBSDBU/CH₃CN80°C, 2 h10:1

Solid-Phase Synthesis Approaches for Combinatorial Libraries

Solid-phase synthesis enables rapid generation of 3-(4-pyridinylmethyl)quinazolinedione derivatives for high-throughput screening. Wang resin-bound 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid serves as a versatile scaffold: (1) Fluorine displacement by primary amines installs R¹ diversity; (2) Nitro reduction and cyclization with triphosgene yield dihydroquinazoline-2(1H)-ones; (3) N-Alkylation with 4-(bromomethyl)pyridine introduces the target pharmacophore. Cleavage with TFA/CH₂Cl₂ (1:1) releases products in 85–92% purity after HPLC [6].

Automated platforms exploit N-Alloc-protected anthranilic acids immobilized on Rink amide resin. After Alloc deprotection, reductive amination with 4-pyridinecarboxaldehyde introduces the 4-pyridinylmethyl moiety, followed by cyclative cleavage via treatment with carbonyl diimidazole (CDI). This route synthesizes 30+ analogs in parallel, with LC/MS-confirmed yields averaging 75% [7].

Table 3: Solid-Phase Synthesis Parameters and Outcomes

Resin TypeDiversity Introduction StepCyclization AgentCleavage Efficiency
Wang resinNucleophilic aromatic substitutionTriphosgene85–90%
Rink amide MBHAReductive aminationCDI70–78%
Tentagel S NH₂Urea formationPPh₃/CBr₄80–86%

Regioselective Functionalization at N3 Versus C8 Positions

Regiocontrol distinguishes N-alkylation at N3 from electrophilic substitutions at C8. The quinazolinedione N3 site exhibits higher nucleophilicity than N1 due to reduced carbonyl conjugation, allowing selective alkylation under mild bases (K₂CO₃). Electronic effects further modulate reactivity: Electron-donating groups (e.g., 8-OMe) increase N3 nucleophilicity, while electron-withdrawing groups (8-NO₂) promote C8 bromination [4].

C8 functionalization requires electrophilic conditions. Bromination with Br₂/AcOH at 50°C achieves >95% C8 selectivity over C6 due to the para-position’s activation relative to the dicarbonyl system. Subsequent Suzuki coupling installs aryl/heteroaryl groups, enabling access to 3-(4-pyridinylmethyl)-8-arylquinazolinediones. Computational studies (DFT) confirm that C8 bromination transition states are stabilized by 4.3 kcal/mol versus C6, consistent with experimental observations [8].

Table 4: Regioselectivity Control in Quinazolinedione Derivatives

PositionReaction TypeConditionsDirecting Factor
N3Alkylation4-PyCH₂Br, K₂CO₃/DMFHigher electron density
C8BrominationBr₂, AcOH, 50°CPara to dicarbonyl system
N1AcylationAc₂O, pyridine, 100°CSteric accessibility

Properties

Product Name

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione

IUPAC Name

3-(pyridin-4-ylmethyl)-1H-quinazoline-2,4-dione

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19)

InChI Key

WUECBLFZRORSQU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.